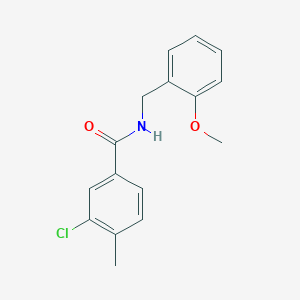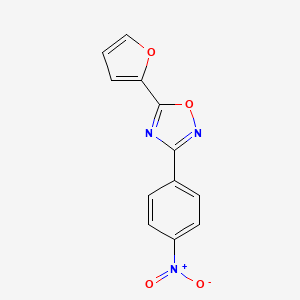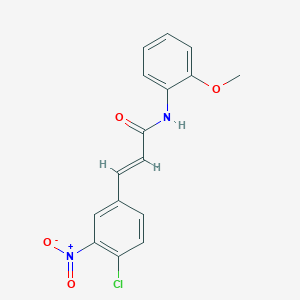
4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Overview
Description
4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide is a compound that features a benzamide core substituted with a nitro group and a pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 4-(pyrrolidin-1-yl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Major Products
Reduction: 4-amino-N-(4-pyrrolidin-1-ylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Scientific Research Applications
4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide is not well-documented. it is likely to interact with biological targets through its nitro and pyrrolidinylphenyl groups. These interactions may involve binding to proteins or enzymes, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler analog without the nitro and pyrrolidinyl groups.
4-nitro-N-(4-pyrrolidin-1-ylsulfonyl)phenylbenzamide: A similar compound with a sulfonyl group instead of a benzamide core.
Uniqueness
4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of both a nitro group and a pyrrolidinylphenyl group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(13-3-7-16(8-4-13)20(22)23)18-14-5-9-15(10-6-14)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMHNOHNFIWQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(3-methylphenoxy)methoxy]benzene](/img/structure/B3574084.png)



![3-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3574115.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3574124.png)




![7-[(3-FLUOROPHENYL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3574176.png)



